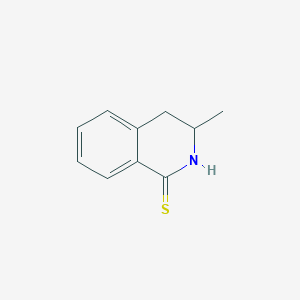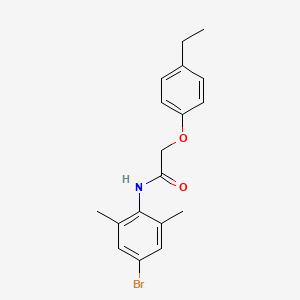
3-methyl-3,4-dihydro-1(2H)-isoquinolinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-3,4-dihydro-1(2H)-isoquinolinethione is a chemical compound with a molecular formula of C10H11NS. It is a thione derivative of isoquinoline and has been studied extensively for its potential applications in scientific research.
作用机制
The mechanism of action of 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione is not fully understood. However, studies have suggested that it may act through several mechanisms, including the inhibition of oxidative stress, the modulation of cell signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione can have several biochemical and physiological effects. For example, it can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress. It can also inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
实验室实验的优点和局限性
One advantage of using 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione in lab experiments is its potential as a neuroprotective and antitumor agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
未来方向
There are several future directions for research on 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione. One area of research is to further understand its mechanism of action, which may lead to the development of more effective therapies for neurodegenerative diseases and cancer. Another area of research is to study its potential toxicity and side effects, which is necessary before it can be used in clinical trials. Finally, more studies are needed to explore its potential applications in other areas of research, such as inflammation and cardiovascular disease.
Conclusion
In conclusion, 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a neuroprotective and antitumor agent and explore its potential applications in other areas of research.
合成方法
The synthesis of 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione can be achieved through several methods. One common method involves the reaction of 3-methyl-4-nitroso-1(2H)-isoquinolinone with hydrogen sulfide in the presence of a reducing agent such as sodium hydrosulfide. Another method involves the reaction of 3-methyl-4-chloro-1(2H)-isoquinolinone with thiourea in the presence of a base such as potassium hydroxide.
科学研究应用
3-methyl-3,4-dihydro-1(2H)-isoquinolinethione has been studied for its potential applications in scientific research. One area of research is its potential as a neuroprotective agent. Studies have shown that 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione can protect neurons from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research is its potential as an antitumor agent. Studies have shown that 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione can inhibit the growth of cancer cells in vitro and in vivo, which may have implications for the development of new cancer therapies.
属性
IUPAC Name |
3-methyl-3,4-dihydro-2H-isoquinoline-1-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQJIUVGFDXFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=S)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-3-Methyl-3,4-dihydroisoquinoline-1-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-azocanyl)-3-(2-methoxy-4-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6004500.png)
![2-[(benzylthio)acetyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B6004509.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6004510.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(1-naphthylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6004525.png)
![N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6004541.png)
![2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6004551.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B6004559.png)
![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6004575.png)

![3-{2-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004579.png)
![5-methoxy-3-methyl-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B6004581.png)
![3-{2-[4-(ethoxycarbonyl)-4-(3-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004595.png)